6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole
Description
Properties
Molecular Formula |
C8H2F4N2O3 |
|---|---|
Molecular Weight |
250.11 g/mol |
IUPAC Name |
6-fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2F4N2O3/c9-3-1-6-4(2-5(3)14(15)16)13-7(17-6)8(10,11)12/h1-2H |
InChI Key |
NFVBXHWLEUKTLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole typically involves the reaction of 6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . This reaction proceeds through a series of steps including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The reaction conditions often involve microwave irradiation or one-pot multicomponent reactions to enhance the yield and efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications by optimizing reaction conditions and using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various types of chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Substituent Effects
- 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (C₁₀H₁₂ClN₃O; MW 225.68): Replacing fluorine and nitro groups with a chlorine atom and a diazepane moiety reduces molecular weight and alters hydrogen-bonding capacity (e.g., increased hydrogen bond donors from diazepane). This compound’s synthesis involves unspecified steps, contrasting with the target compound’s nitro reduction using indium/acetic acid .
- Oxazosulfyl (C₁₅H₁₁F₃N₂O₅S₂; MW 432.38): The benzoxazole core is modified with pyridinyl sulfonyl and trifluoromethylsulfonyl groups, significantly increasing molecular weight and topological polar surface area (124 Ų vs. ~90 Ų estimated for the target compound). This enhances its role as an agricultural fungicide due to improved membrane penetration and target binding .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 274.11 | 0 | 7 | ~90 (estimated) |
| 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole | 225.68 | 2 | 4 | 53.3 |
| Oxazosulfyl | 432.38 | 0 | 10 | 124 |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) | 350.29 | 1 | 4 | 76.7 |
Key observations:
- The trifluoromethyl group in the target compound and Oxazosulfyl reduces hydrogen bond donors but increases lipophilicity.
- Oxazosulfyl’s high polar surface area correlates with its agricultural use, favoring solubility in aqueous environments .
Biological Activity
6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole (CAS Number: 1980054-19-0) is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.
The molecular formula of this compound is , with a molecular weight of 250.11 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1980054-19-0 |
| Molecular Formula | C₈H₂F₄N₂O₃ |
| Molecular Weight | 250.11 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives, including this compound. Research indicates that compounds containing benzoxazole moieties exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain benzoxazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
The mechanism by which benzoxazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular processes. For example, compounds that inhibit DprE1, an essential enzyme for mycobacterial cell wall synthesis, have shown promise in treating tuberculosis. The structural features of this compound may allow it to interact with such targets effectively .
Case Studies
Several case studies have explored the biological activities of related compounds:
- DprE1 Inhibition : A series of benzoxazole derivatives were synthesized and tested for their ability to inhibit DprE1. Compounds with structural similarities to this compound showed IC50 values indicating potent inhibitory effects against this target .
- Anticancer Activity : Research has also indicated that benzoxazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role for this compound in cancer therapeutics .
Research Findings
A comprehensive analysis of existing literature reveals promising findings regarding the biological activity of this compound:
- Antibacterial Activity : Compounds similar to this benzoxazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro studies have indicated that these compounds can effectively reduce cell viability in various cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-5-nitro-2-(trifluoromethyl)-1,3-benzoxazole?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoxazole core. Key steps include:
- Fluorination : Introducing fluorine at the 6-position via electrophilic aromatic substitution (e.g., using Selectfluor™ or DAST).
- Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.
- Trifluoromethylation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl boronic esters or direct radical trifluoromethylation using CF₃I/Cu catalysts .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (¹³C δ ~120 ppm, quartets due to ¹JCF coupling). Nitro groups deshield adjacent protons, shifting signals upfield .
- IR Spectroscopy : Confirm nitro (ν ~1520–1350 cm⁻¹) and C-F stretches (ν ~1100–1000 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (±0.3% tolerance).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity or reactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano or methyl groups) and evaluate biological activity (e.g., enzyme inhibition assays). For example:
- Nitro Group : Enhances electron-withdrawing effects, increasing electrophilicity and potential interaction with biological nucleophiles .
- Fluorine : Improves metabolic stability and membrane permeability via hydrophobic interactions .
- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to map electrostatic potentials and predict reactive sites .
Q. What strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?
- Methodological Answer :
- Experimental Reprodubility : Standardize assay conditions (pH, temperature, solvent) across studies. For example, discrepancies in IC₅₀ values may arise from differing buffer systems .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Reactivity Screening : Employ quantum mechanical calculations (e.g., Fukui functions) to identify nucleophilic/electrophilic centers.
- Transition State Modeling : Simulate reaction pathways (e.g., nitration or fluorination) using software like NWChem or GAMESS .
Q. What are the environmental or metabolic stability implications of the trifluoromethyl and nitro groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
